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Compound of Interest

Compound Name: Aluminum iodide

Cat. No.: B1582002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of
aluminum iodide (Allz), a compound of significant interest in various chemical syntheses. The
following sections detail its structure in different phases, the experimental protocols used for its
characterization, and the theoretical models that describe its geometry.

Executive Summary

Aluminum iodide is a chemical compound that primarily exists as a monomer (Alls) in the gas
phase at high temperatures and as a dimer (Alzls) in the solid state and at lower temperatures
in the gas phase. The geometry of these forms is dictated by the principles of Valence Shell
Electron Pair Repulsion (VSEPR) theory and has been confirmed through experimental
techniques such as gas-phase electron diffraction and X-ray crystallography. This document
synthesizes the current understanding of aluminum iodide's molecular structure, presenting
key quantitative data and outlining the methodologies for its determination.

Molecular Geometry and Structure

The molecular geometry of aluminum iodide is phase-dependent, exhibiting distinct structures
for its monomeric and dimeric forms.

Monomeric Aluminum lodide (Alls)
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In the gas phase at elevated temperatures (around 700 K), aluminum iodide exists as a
monomer.[1][2][3] According to the VSEPR theory, the central aluminum atom has three
bonding pairs of electrons and no lone pairs.[4] To minimize repulsion, these electron pairs
arrange themselves in a trigonal planar geometry.[5] This results in a flat molecule with the
iodine atoms positioned at the vertices of an equilateral triangle around the central aluminum
atom. The I-Al-1 bond angle is approximately 120°.[1]

Dimeric Aluminum lodide (Alzle)

In the solid state and at lower temperatures in the gas phase (around 430 K), aluminum
iodide dimerizes to form Alzle.[1][2][3] This structure consists of two aluminum atoms bridged
by two iodine atoms, with each aluminum atom also bonded to two terminal iodine atoms. Each
aluminum atom is tetrahedrally coordinated. The dimer can be visualized as two Alls tetrahedra
sharing an edge.[6] The molecule features a planar central Alz1z ring, and its overall symmetry
is described as Dzh.[1][2][3]

Quantitative Geometrical Data

The precise bond lengths and angles of aluminum iodide have been determined
experimentally. The following table summarizes these key parameters for both the monomeric
and dimeric forms.

Monomer (Alls) at Dimer (Alzle) at 430

Parameter Data Source
700 K K

Al-1 Bond Length (r_g)  2.448(6) A - [1112][3]
Terminal Al-I Bond

2.456(6) A (1112131171
Length
Bridging Al-I Bond

ging 2.670(8) A [L1[21131[7]

Length
I-Al-1 Bond Angle ~120° - [1]
Crystal Structure o

Monoclinic [7]

(Solid)
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Experimental Protocols

The determination of aluminum iodide's molecular geometry relies on sophisticated
experimental techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is the primary method for determining the molecular structure of
gaseous Allz and Alzls.[1][2][3]

Methodology:

o Sample Preparation: Anhydrous aluminum iodide is synthesized, for example, by refluxing
pure aluminum with dry iodine in a solvent like carbon tetrachloride, followed by solvent
removal and vacuum drying.

e Vaporization: The solid Alls is heated in a high-vacuum apparatus to produce a vapor. The
temperature is controlled to favor either the monomeric (e.g., 700 K) or dimeric (e.g., 430 K)
species.[1][2][3]

» Electron Diffraction: A high-energy beam of electrons is passed through the aluminum
iodide vapor. The electrons are scattered by the molecules, producing a diffraction pattern.

» Data Collection: The diffraction pattern, consisting of concentric rings of varying intensity, is
recorded on a detector.

 Structural Analysis: The radial distribution of scattered electron intensity is analyzed. By
fitting this experimental data to theoretical models, precise values for interatomic distances
(bond lengths) and bond angles can be determined.[8]

Single-Crystal X-ray Diffraction

The structure of solid, dimeric aluminum iodide is determined by single-crystal X-ray
diffraction.

Methodology:
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o Crystal Growth: A single crystal of Alls of suitable size and quality is obtained. This is the
most challenging step and requires careful control of crystallization conditions.[9]

e Crystal Mounting: The crystal is mounted on a goniometer, which allows for precise rotation.

» X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The ordered
arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern.[9][10]

o Data Collection: A detector measures the intensities and positions of the diffracted X-ray
spots as the crystal is rotated.[9]

» Structure Solution and Refinement: The diffraction data is used to calculate an electron
density map of the crystal. From this map, the positions of the individual atoms can be
determined, revealing the bond lengths and angles within the Alzle dimer and how these
molecules pack in the crystal lattice.[9]

Theoretical Framework and Visualizations

The geometry of aluminum iodide can be understood and visualized through theoretical
models and diagrams.

VSEPR Theory Application

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model for
predicting molecular geometry.[11][12][13] For monomeric Allz, the central aluminum atom has
three valence electrons, each of which forms a single bond with an iodine atom. This results in
three regions of electron density around the central atom, with no lone pairs. According to
VSEPR theory, these three electron pairs will arrange themselves to be as far apart as
possible, leading to a trigonal planar geometry with 120° bond angles.[13][14]
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VSEPR Theory Logic for Alls
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Caption: Logical flow diagram illustrating the prediction of Alls molecular geometry using

VSEPR theory.
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Molecular Structure Diagrams

The following diagrams illustrate the molecular structures of monomeric and dimeric aluminum
iodide.

Caption: Ball-and-stick model of monomeric aluminum iodide (Alls).

Caption: Structure of the aluminum iodide dimer (Alzls), showing terminal and bridging iodine
atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Geometry
of Aluminum lodide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582002#aluminum-iodide-molecular-geometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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